![molecular formula C10H11N3O4 B14342255 2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid CAS No. 92530-70-6](/img/structure/B14342255.png)
2,2'-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid is a complex organic compound that features a pyridine ring and a hydrazine moiety
準備方法
The synthesis of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid typically involves the reaction of pyridine-4-carbaldehyde with hydrazine derivatives. One common method includes the condensation of pyridine-4-carbaldehyde with hydrazine hydrate, followed by the addition of diacetic acid. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the process .
化学反応の分析
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
科学的研究の応用
2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
作用機序
The mechanism of action of 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions, while the hydrazine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar compounds to 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid include:
2,2’-{2-[(Pyridin-2-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: This compound has a similar structure but with the pyridine ring at a different position.
2,2’-{2-[(Pyridin-3-yl)methylidene]hydrazine-1,1-diyl}diacetic acid: Another isomer with the pyridine ring at the 3-position.
1,2-Di(pyridin-4-yl)diazene: A related compound with a diazene linkage instead of a hydrazine moiety.
These compounds share similar chemical properties but differ in their reactivity and biological activities, making 2,2’-{2-[(Pyridin-4-yl)methylidene]hydrazine-1,1-diyl}diacetic acid unique in its applications and effects.
特性
CAS番号 |
92530-70-6 |
|---|---|
分子式 |
C10H11N3O4 |
分子量 |
237.21 g/mol |
IUPAC名 |
2-[carboxymethyl-(pyridin-4-ylmethylideneamino)amino]acetic acid |
InChI |
InChI=1S/C10H11N3O4/c14-9(15)6-13(7-10(16)17)12-5-8-1-3-11-4-2-8/h1-5H,6-7H2,(H,14,15)(H,16,17) |
InChIキー |
FMGVJLHGTHPBFX-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C=NN(CC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


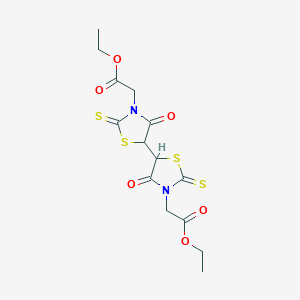
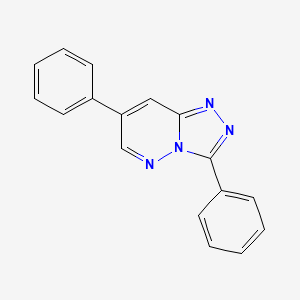
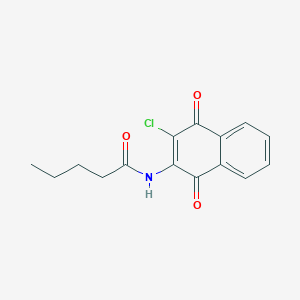
![3-[(Naphthalen-1-yl)oxy]propane-1-thiol](/img/structure/B14342182.png)
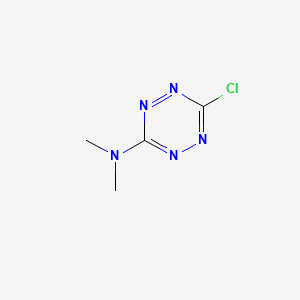
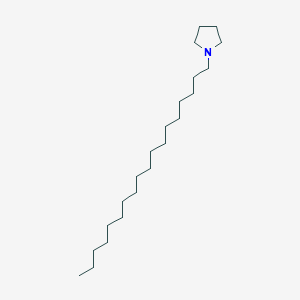

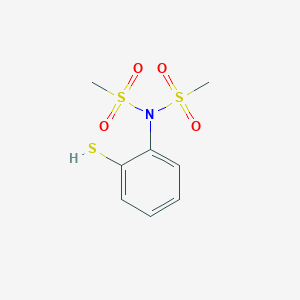

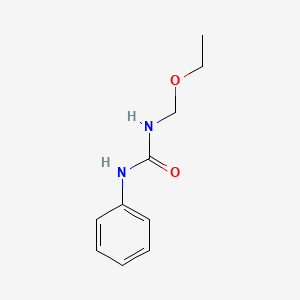
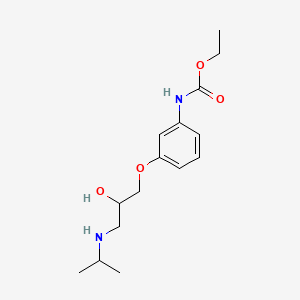
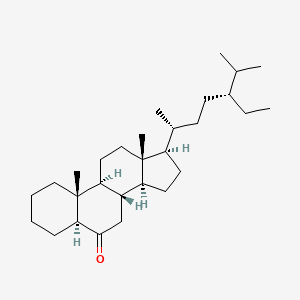
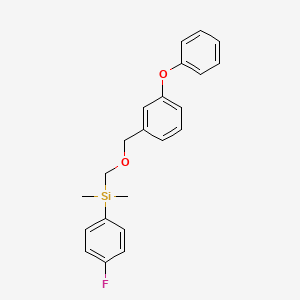
![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane](/img/structure/B14342270.png)
